molecular formula C12H7NO2 B1297040 Naphtho[2,3-d][1,3]dioxole-6-carbonitrile CAS No. 4943-58-2

Naphtho[2,3-d][1,3]dioxole-6-carbonitrile

Cat. No.: B1297040
CAS No.: 4943-58-2
M. Wt: 197.19 g/mol
InChI Key: IKDFUPGVIMSEPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-d][1,3]dioxole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d][1,3]dioxole-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphtho[2,3-d][1,3]dioxole-6-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphtho[2,3-d][1,3]dioxole-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-d][1,3]dioxole-6-carbonitrile is unique due to its combination of a naphthalene ring, a dioxole ring, and a nitrile group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

benzo[f][1,3]benzodioxole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-6-8-1-2-9-4-11-12(15-7-14-11)5-10(9)3-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDFUPGVIMSEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C=C(C=CC3=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326866
Record name Naphtho[2,3-d][1,3]dioxole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-58-2
Record name Naphtho[2,3-d][1,3]dioxole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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